1-{[4-(Chloromethyl)phenyl]methyl}piperidine
Description
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-[[4-(chloromethyl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H18ClN/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
InChI Key |
TVYZBGJOXKGPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvents: The reaction often occurs in solvents like dichloromethane or toluene, which help dissolve the reactants and improve the yield.
- Temperature: The reaction mixture is typically refluxed to enhance the reaction rate and efficiency.
- Catalysts/Reagents: Bases like sodium hydroxide or potassium carbonate are essential for promoting the nucleophilic substitution.
Detailed Synthesis Steps
-
- Obtain piperidine and 4-(chloromethyl)benzyl chloride.
- Ensure the purity of these compounds for optimal reaction conditions.
Nucleophilic Substitution Reaction:
- Combine piperidine and 4-(chloromethyl)benzyl chloride in a suitable solvent.
- Add a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the reaction.
- Reflux the mixture to enhance the reaction rate.
-
- After the reaction, separate the product from the reaction mixture using techniques such as distillation or chromatography.
- Purify the compound to obtain a high yield of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine.
Chemical Properties and Biological Activities
1-{[4-(Chloromethyl)phenyl]methyl}piperidine exhibits notable biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins. This property makes it valuable in the development of therapeutic agents for neurological disorders and other conditions.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| Structure | Piperidine ring with a chloromethyl group attached to a phenyl ring |
Biological Activities
- Protein Interaction: The chloromethyl group can form covalent bonds with proteins, potentially altering their function and modulating biological pathways.
- Therapeutic Potential: Research is ongoing to explore its therapeutic effects in treating diseases related to enzyme activity or receptor function.
Comparison with Similar Compounds
1-{[4-(Chloromethyl)phenyl]methyl}piperidine can be compared with other piperidine derivatives, such as (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone, which also exhibit interesting chemical and biological properties.
(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone
| Property | Description |
|---|---|
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.72 g/mol |
| Structure | Piperidin-1-ylmethanone with a chloromethylphenyl group |
Chemical Reactions Analysis
1-{[4-(Chloromethyl)phenyl]methyl}piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
It appears the primary application of 1-{[4-(chloromethyl)phenyl]methyl}piperidine hydrochloride lies in its use as a chemical intermediate for synthesizing various compounds with pharmacological activity .
Synthesis and Properties
- IUPAC Name The IUPAC name for this compound is 1-(4-(chloromethyl)benzyl)piperidine hydrochloride .
- InChI Code The InChI code is 1S/C13H18ClN.ClH/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2;1H .
- InChI Key The InChI key is IFMBVOSIUTWJSO-UHFFFAOYSA-N .
- Safety The compound is labeled with the pictograms GHS07 and a "Warning" signal word, indicating potential hazards .
- Hazard Statements Hazard statements include H302 (Harmful if swallowed) and H315 (Causes skin irritation) .
- Precautionary Statements Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Applications in Synthesis
1-{[4-(chloromethyl)phenyl]methyl}piperidine hydrochloride is used as an intermediate in the synthesis of N-(4-piperidinyl)-N-phenylamides and carbamates, which have analgesic activity .
Analgesic Activity
N-(4-piperidinyl)-N-phenylamides and -carbamates, synthesized using this piperidine derivative, exhibit highly potent analgesic properties in experimental animals . The presence of an R1 substituent at the 4-position of the piperidine ring differentiates these compounds .
Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between 1-{[4-(Chloromethyl)phenyl]methyl}piperidine and related compounds:
| Compound Name | Molecular Formula | Substituents on Aromatic Ring | Piperidine Modification | Key Functional Groups |
|---|---|---|---|---|
| 1-{[4-(Chloromethyl)phenyl]methyl}piperidine | C₁₃H₁₆ClN | 4-CH₂Cl | N-Benzyl | Chloromethyl, Piperidine |
| 1-[(2,4-Dichlorophenyl)methyl]piperidine | C₁₂H₁₃Cl₂N | 2-Cl, 4-Cl | N-Benzyl | Dichloro, Piperidine |
| 4-(Chloromethyl)phenylmethanone | C₁₃H₁₆ClNO₂ | 4-CH₂Cl | Piperidine-4-ol, Carbonyl | Chloromethyl, Hydroxy, Ketone |
| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | C₂₆H₂₉ClNO₇ | N/A (non-aromatic substituents) | 2,6-Diaryl, Chloroacetyl | Chloroacetyl, Trimethoxyphenyl |
Key Observations :
Physicochemical Properties
Available data on related compounds suggest trends in solubility, stability, and reactivity:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) | LogP (Calculated) |
|---|---|---|---|---|
| 1-{[4-(Chloromethyl)phenyl]methyl}piperidine | 229.73 | Not reported | Low (hydrophobic) | ~3.1 |
| 1-[(2,4-Dichlorophenyl)methyl]piperidine | 250.15 | Not reported | Moderate (lipophilic) | ~3.8 |
| 4-(Chloromethyl)phenylmethanone | 261.73 | Not reported | Moderate (polar groups) | ~1.5 |
| Piperidine-4-carboxylic acid derivatives | ~250–300 | 268–287 | Low (crystalline solids) | ~2.0–3.5 |
Key Findings :
- Lipophilicity : Dichloro and chloromethyl derivatives exhibit higher LogP values, favoring membrane permeability and CNS penetration .
- Polarity: Hydroxyl and carboxylic acid groups in analogs (e.g., 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid) improve aqueous solubility but may limit bioavailability .
Antimicrobial Activity
- Dichloro Derivatives : 1-[(2,4-Dichlorophenyl)methyl]piperidine exhibits antifungal and antibacterial properties, attributed to halogen-mediated disruption of microbial cell membranes .
- Amide-Linked Piperidines : Compounds like 1-(2-chloroacetyl)piperidones (e.g., ) show antimalarial and antiviral activities due to interactions with enzyme active sites .
CNS Modulation
- Chloromethyl-Benzyl Derivatives : The target compound’s structural similarity to anesthetics like bupivacaine suggests possible applications in pain management .
Enzyme Inhibition
- Aryl-Substituted Piperidones : 2,6-Bis(trimethoxyphenyl)piperidones inhibit tubulin polymerization, a mechanism relevant in cancer therapy .
Biological Activity
1-{[4-(Chloromethyl)phenyl]methyl}piperidine is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enable it to interact with various biological targets. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
1-{[4-(Chloromethyl)phenyl]methyl}piperidine has the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol. The compound features a piperidine ring substituted with a chloromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity. This structure allows for interactions with nucleophilic sites on proteins, potentially altering their function and modulating biological pathways.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
Biological Activity
Research indicates that 1-{[4-(Chloromethyl)phenyl]methyl}piperidine exhibits various biological activities, particularly as a potential alkylating agent due to the presence of the chloromethyl group. This feature allows it to form covalent bonds with nucleophilic sites on proteins, which may influence enzyme activity or receptor function. Such interactions suggest its utility in developing therapeutic agents for neurological disorders and other conditions.
The compound's ability to interact with biological targets can lead to:
- Modulation of Enzyme Activity : By forming covalent bonds with enzymes, it may alter their catalytic functions.
- Receptor Interaction : Its structure allows it to bind to neurotransmitter receptors, potentially influencing signaling pathways related to pain and mood regulation.
Synthesis
The synthesis of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine typically involves a nucleophilic substitution reaction where piperidine reacts with 4-(chloromethyl)benzyl chloride. The reaction is generally facilitated by a base such as sodium hydroxide or potassium carbonate under reflux conditions in solvents like dichloromethane or toluene.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine:
- Study on Neurotransmitter Systems : Research has shown that compounds similar in structure exhibit significant activity on serotonin and dopamine receptors, suggesting that 1-{[4-(Chloromethyl)phenyl]methyl}piperidine may have similar effects.
- Alkylating Agent Studies : Investigations into its alkylating properties revealed potential applications in cancer research, where alkylating agents are used to disrupt DNA replication in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzylpiperidine | Piperidine with a benzyl group | Lacks chloromethyl group; different reactivity |
| 4-Chloromethylpiperidine | Chloromethyl group directly attached to piperidine | Different substitution pattern affects properties |
| 1-{[3-(Chloromethyl)phenyl]methyl}piperidine | Chloromethyl group on a different position of phenyl | Potentially different receptor activity |
The distinct substitution pattern of 1-{[4-(Chloromethyl)phenyl]methyl}piperidine imparts unique chemical reactivity and potential therapeutic applications compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
